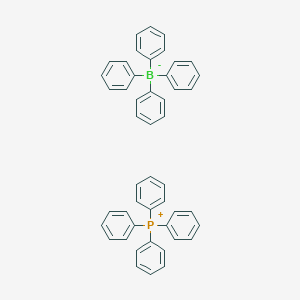

Tetraphenylphosphonium tetraphenylborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetraphenylboranuide;tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWPOPFFBCTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431398 | |

| Record name | Tetraphenylphosphonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15525-15-2 | |

| Record name | Tetraphenylphosphonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Tetraphenylphosphonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), with the chemical formula [P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻, is an ionic compound that serves as a valuable tool in various chemical and pharmaceutical applications. Its bulky and lipophilic nature, combined with its thermal stability, makes it a useful phase-transfer catalyst and a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the structure of tetraphenylphosphonium tetraphenylborate, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an examination of its crystal structure.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2][3] It is generally insoluble in water but exhibits good solubility in many organic solvents.[3] The compound is characterized by a high melting point, reflecting the strong ionic interactions between the large, non-coordinating cation and anion.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₄₀BP | [1][2] |

| Molecular Weight | 658.62 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | >300 °C | [4] |

| Solubility | Insoluble in water; Soluble in many organic solvents | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction, which involves the exchange of ions between two soluble salt reactants to form a new, often insoluble, product.[4][5]

Experimental Protocol: Salt Metathesis Reaction

Materials:

-

Tetraphenylphosphonium bromide ([P(C₆H₅)₄]Br)

-

Sodium tetraphenylborate (Na[B(C₆H₅)₄])

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Preparation of Reactant Solutions:

-

Dissolve a stoichiometric amount of tetraphenylphosphonium bromide in a minimal amount of warm deionized water in a beaker with stirring.

-

In a separate beaker, dissolve an equimolar amount of sodium tetraphenylborate in deionized water.

-

-

Precipitation:

-

Slowly add the sodium tetraphenylborate solution to the stirring tetraphenylphosphonium bromide solution.

-

A white precipitate of this compound will form immediately due to its low solubility in water.

-

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the collected solid with several portions of deionized water to remove any soluble byproducts, such as sodium bromide.

-

Further wash the solid with a small amount of cold ethanol to remove any remaining impurities.

-

-

Drying:

-

Dry the purified this compound in a drying oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

-

Logical Workflow for Synthesis

Crystal Structure of this compound

The three-dimensional arrangement of ions in the solid state is determined by single-crystal X-ray diffraction. While a complete, publicly available crystal structure for this compound is not readily found, the structure can be inferred with high confidence from the well-characterized structures of its constituent ions and related compounds, such as tetraisopropylphosphonium tetraphenylborate.[6]

The tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and the tetraphenylborate anion ([B(C₆H₅)₄]⁻) are both large, sterically hindered ions with tetrahedral geometry around the central phosphorus and boron atoms, respectively. The four phenyl groups in each ion are arranged in a propeller-like fashion.

Ionic Interaction Diagram

The solid-state structure is dominated by electrostatic interactions between the positively charged tetraphenylphosphonium cation and the negatively charged tetraphenylborate anion. The large size of both ions leads to a crystal lattice with significant void space.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound would follow a standard procedure for small molecule crystallography.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and hexane.[5][7]

2. Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) at the crystal.[5]

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

-

The intensities and positions of these diffracted spots are recorded by a detector.[5]

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

The atomic positions and their thermal displacement parameters are then refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction patterns.[5]

Conclusion

This compound is a compound of significant interest due to its utility in various chemical processes. Its structure is defined by the electrostatic attraction between two large, sterically demanding ions. The synthesis is straightforward via a salt metathesis reaction, and its detailed solid-state structure can be elucidated using single-crystal X-ray diffraction techniques. This guide provides the foundational knowledge for researchers and professionals working with this important chemical entity.

References

- 1. This compound | C48H40BP | CID 9831062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS 15525-15-2: this compound [cymitquimica.com]

- 4. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. portal.fis.tum.de [portal.fis.tum.de]

- 7. researchgate.net [researchgate.net]

tetraphenylphosphonium tetraphenylborate molecular weight and formula

An In-depth Technical Guide on Tetraphenylphosphonium (B101447) Tetraphenylborate (B1193919)

This guide provides a comprehensive overview of the molecular formula and molecular weight of tetraphenylphosphonium tetraphenylborate, a compound of significant interest to researchers, scientists, and professionals in drug development.

Molecular Composition and Formula

This compound is an ionic compound. It is formed from the electrostatic interaction between a positively charged tetraphenylphosphonium cation and a negatively charged tetraphenylborate anion.

-

Tetraphenylphosphonium Cation: The formula for the tetraphenylphosphonium cation is [(C₆H₅)₄P]⁺. This cation consists of a central phosphorus atom bonded to four phenyl (C₆H₅) groups.[1] Its chemical formula is C₂₄H₂₀P⁺.

-

Tetraphenylborate Anion: The formula for the tetraphenylborate anion is [B(C₆H₅)₄]⁻. This anion features a central boron atom bonded to four phenyl groups.[2][3] Its chemical formula is C₂₄H₂₀B⁻.

When these two ions combine, they form the salt this compound. The overall molecular formula for this compound is C₄₈H₄₀BP .

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for the molecular weight of this compound is as follows:

-

Atomic weight of Carbon (C): 12.011 u

-

Atomic weight of Hydrogen (H): 1.008 u

-

Atomic weight of Boron (B): 10.81 u

-

Atomic weight of Phosphorus (P): 30.974 u

Molecular Weight = (48 × 12.011) + (40 × 1.008) + (1 × 10.81) + (1 × 30.974) = 576.528 + 40.32 + 10.81 + 30.974 = 658.632 g/mol

Data Summary

For ease of reference, the quantitative data for this compound and its constituent ions are summarized in the table below.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| Tetraphenylphosphonium (cation) | C₂₄H₂₀P⁺ | 339.38 |

| Tetraphenylborate (anion) | C₂₄H₂₀B⁻ | 319.25 |

| This compound | C₄₈H₄₀BP | 658.63 |

Formation of this compound

The formation of this salt can be visualized as the combination of its constituent ions.

Experimental Protocols

Detailed experimental protocols for the synthesis of related salts can be found in the literature. For instance, sodium tetraphenylborate is synthesized by reacting sodium tetrafluoroborate (B81430) with phenylmagnesium bromide.[2] The synthesis of tetraphenylphosphonium salts often involves the quaternization of triphenylphosphine.[4] The formation of this compound itself is typically achieved through a salt metathesis reaction, where a solution containing the tetraphenylphosphonium cation (e.g., from tetraphenylphosphonium chloride) is mixed with a solution containing the tetraphenylborate anion (e.g., from sodium tetraphenylborate). The resulting precipitate of this compound can then be isolated.

References

physical and chemical properties of tetraphenylphosphonium tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPPB). It includes detailed experimental protocols and data presented in a clear, accessible format to support its application in research and development.

Core Properties

Tetraphenylphosphonium tetraphenylborate is a salt composed of a tetraphenylphosphonium cation and a tetraphenylborate anion. Its molecular formula is C₄₈H₄₀BP, and it has a molecular weight of approximately 658.62 g/mol .[1] This compound typically appears as a white to off-white crystalline solid.[2]

Physical Properties

The physical characteristics of TPPB are summarized in the table below, providing a baseline for its handling and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₄₀BP | [1] |

| Molecular Weight | 658.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | approx. 305 °C | [3][4] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Good solubility in common organic solvents like chloroform (B151607) and dimethylformamide. | [6] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3][4][7] |

Chemical Properties

TPPB is known for its stability and its utility in various chemical reactions, particularly as a phase-transfer catalyst and a supporting electrolyte. The large, lipophilic nature of both the cation and anion contributes to its solubility in organic solvents and its ability to facilitate reactions between immiscible phases.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of TPPB. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of TPPB are characterized by signals corresponding to the phenyl protons and carbons of both the tetraphenylphosphonium cation and the tetraphenylborate anion. Due to the high symmetry of the ions, the spectra are relatively simple.

¹H NMR: The proton NMR spectrum typically shows a complex multiplet in the aromatic region, usually between 7.0 and 8.0 ppm, arising from the overlapping signals of the phenyl protons on both the cation and the anion.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings attached to the phosphorus and boron atoms.

Note: Specific peak assignments can vary slightly depending on the solvent and the spectrometer's field strength.

Infrared (IR) Spectroscopy

The IR spectrum of TPPB displays characteristic absorption bands corresponding to the vibrational modes of the phenyl groups and the P-C and B-C bonds.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1580 | C=C aromatic ring stretching |

| ~1480, 1435 | C=C aromatic ring stretching |

| ~1100 | P-C stretching |

| ~725, 690 | C-H out-of-plane bending |

Experimental Protocols

This section provides detailed methodologies for the synthesis of TPPB and its application in the fabrication of an ion-selective electrode.

Synthesis of this compound

The synthesis of TPPB is typically achieved through a straightforward salt metathesis reaction between a tetraphenylphosphonium halide and an alkali metal tetraphenylborate in a suitable solvent.

Materials:

-

Tetraphenylphosphonium bromide (TPPB)

-

Sodium tetraphenylborate (NaTPB)

-

Ethanol

-

Deionized water

-

Filter paper

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Prepare a solution of tetraphenylphosphonium bromide in ethanol.

-

In a separate beaker, prepare a solution of sodium tetraphenylborate in a minimal amount of a water-ethanol mixture.

-

Slowly add the sodium tetraphenylborate solution to the stirred solution of tetraphenylphosphonium bromide.

-

A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with deionized water to remove any remaining sodium bromide.

-

Further wash the precipitate with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) to obtain the pure this compound.

Fabrication of a TPPB-Based Ion-Selective Electrode

TPPB can be used as an ionophore in the membrane of an ion-selective electrode (ISE) for the detection of specific anions. This protocol outlines the general steps for fabricating such an electrode.

Materials:

-

This compound (ionophore)

-

Poly(vinyl chloride) (PVC)

-

A plasticizer (e.g., dioctyl phthalate (B1215562) - DOP)

-

Tetrahydrofuran (THF)

-

Glass tube or electrode body

-

Internal reference electrode (e.g., Ag/AgCl)

-

Internal filling solution (containing a fixed concentration of the ion of interest)

Procedure:

-

Prepare the membrane cocktail by dissolving appropriate amounts of PVC, the plasticizer, and TPPB in THF. A typical ratio might be 33% PVC, 66% plasticizer, and 1% ionophore by weight.

-

Stir the mixture until all components are fully dissolved and a homogenous solution is obtained.

-

Dip the end of a clean glass tube into the membrane cocktail and withdraw it slowly.

-

Allow the solvent to evaporate in a controlled manner, leaving a thin, uniform membrane across the tip of the tube. This process may be repeated to achieve the desired membrane thickness.

-

Let the membrane dry completely for several hours.

-

Fill the electrode body with the internal filling solution.

-

Insert the internal reference electrode into the filling solution.

-

Condition the newly fabricated ISE by soaking it in a solution of the target ion for several hours before use.

Key Applications and Mechanisms

TPPB's unique properties make it a valuable tool in several areas of chemical research. This section explores its role in phase-transfer catalysis.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][8][9] Tetraphenylphosphonium salts, like TPPB, are excellent phase-transfer catalysts due to the lipophilic nature of the cation.[6]

The mechanism involves the tetraphenylphosphonium cation forming an ion pair with the reactant anion from the aqueous phase. This bulky, organic-soluble cation then transports the anion into the organic phase, where it can react with the organic substrate.[6][8] After the reaction, the catalyst cation can return to the aqueous phase to transport another anion, thus continuing the catalytic cycle.[6]

Caption: Mechanism of Phase-Transfer Catalysis.

Experimental Workflow for Synthesis

The synthesis of a target organic molecule using TPPB as a phase-transfer catalyst follows a general workflow. This diagram illustrates the key steps from reaction setup to product isolation.

Caption: Experimental Workflow for a PTC-mediated Synthesis.

Thermal Analysis

Safety Information

As with all chemicals, appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves and safety glasses. The compound should be handled in a well-ventilated area.

References

- 1. Synthesis routes of Tetraphenylborate [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 15525-15-2 [amp.chemicalbook.com]

- 4. 15525-15-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. abechem.com [abechem.com]

- 8. Phase transfer catalysis | PPTX [slideshare.net]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal [mdpi.com]

- 11. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 12. rjleegroup.com [rjleegroup.com]

Synthesis and Preparation of Tetraphenylphosphonium Tetraphenylborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a salt composed of a tetraphenylphosphonium cation and a tetraphenylborate anion. This document outlines the necessary precursors, detailed experimental protocols, and key characterization data to facilitate its synthesis in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of tetraphenylphosphonium tetraphenylborate is primarily achieved through a salt metathesis reaction. This involves the reaction of a soluble tetraphenylphosphonium salt, typically tetraphenylphosphonium bromide, with a soluble tetraphenylborate salt, such as sodium tetraphenylborate. The low solubility of the target compound in the reaction medium drives the precipitation, allowing for its isolation.

The overall synthesis can be visualized as a two-stage process: first, the preparation of the precursor salts, followed by the final precipitation reaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor materials and the final product.

Synthesis of Sodium Tetraphenylborate

Sodium tetraphenylborate is a key precursor and can be synthesized from sodium tetrafluoroborate and a Grignard reagent.[1]

Reaction:

NaBF₄ + 4 PhMgBr → NaB(C₆H₅)₄ + 2 MgBr₂ + 2 MgF₂

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Sodium tetrafluoroborate (NaBF₄) | 109.79 |

| Phenylmagnesium bromide (PhMgBr) | 181.31 |

| Anhydrous Diethyl Ether | 74.12 |

Procedure:

A detailed procedure for the synthesis of sodium tetraphenylborate can be found in various organic synthesis literature. A general method involves the slow addition of a solution of phenylmagnesium bromide in anhydrous diethyl ether to a suspension of sodium tetrafluoroborate in the same solvent. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the Grignard reagent. The reaction mixture is then refluxed for several hours. After cooling, the reaction is quenched by the slow addition of water. The product, sodium tetraphenylborate, is then extracted and purified.

Synthesis of Tetraphenylphosphonium Bromide

Tetraphenylphosphonium bromide is the cationic precursor in this synthesis. It can be prepared from triphenylphosphine and bromobenzene.

Reaction:

P(C₆H₅)₃ + C₆H₅Br → [P(C₆H₅)₄]⁺Br⁻

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Triphenylphosphine (P(C₆H₅)₃) | 262.29 |

| Bromobenzene (C₆H₅Br) | 157.01 |

| Anhydrous Toluene (B28343) | 92.14 |

Procedure:

A mixture of triphenylphosphine and a slight excess of bromobenzene in a suitable high-boiling solvent like anhydrous toluene is heated to reflux for an extended period. The product, tetraphenylphosphonium bromide, precipitates from the solution upon cooling. The crude product is then collected by filtration, washed with a non-polar solvent to remove unreacted starting materials, and can be further purified by recrystallization.

Synthesis of this compound

The final product is obtained through a precipitation reaction between the two precursor salts.

Reaction:

[P(C₆H₅)₄]⁺Br⁻ + NaB(C₆H₅)₄ → [P(C₆H₅)₄]⁺[B(C₆H₅)₄]⁻ + NaBr

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Tetraphenylphosphonium Bromide | 419.30 |

| Sodium Tetraphenylborate | 342.22 |

| Methanol (B129727) | 32.04 |

| Deionized Water | 18.02 |

Procedure:

-

Dissolution of Reactants: Prepare a solution of tetraphenylphosphonium bromide in a minimal amount of a suitable solvent, such as methanol. In a separate flask, prepare a solution of sodium tetraphenylborate in a minimal amount of a solvent in which it is soluble, for instance, a mixture of methanol and water.

-

Precipitation: Slowly add the sodium tetraphenylborate solution to the stirred solution of tetraphenylphosphonium bromide at room temperature. A white precipitate of this compound should form immediately.

-

Digestion and Isolation: Continue stirring the mixture for a period to ensure complete precipitation. The solid product is then collected by vacuum filtration.

-

Washing: Wash the collected precipitate with deionized water to remove any soluble inorganic byproducts, such as sodium bromide. Subsequently, wash with a small amount of a cold, non-polar organic solvent to remove any unreacted starting materials that might be adsorbed on the surface of the product.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄₈H₄₀BP |

| Molar Mass | 658.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 305-310 °C (decomposes)[2] |

| Solubility | Insoluble in water; Soluble in some organic solvents |

Note: The yield of the final precipitation reaction is typically high, often exceeding 90%, due to the low solubility of the product.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the phenyl protons of both the cation and the anion.

-

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region, corresponding to the different carbon environments in the phenyl rings of the tetraphenylphosphonium and tetraphenylborate ions.

-

³¹P NMR: A single peak is expected in the phosphorus NMR spectrum, characteristic of the tetraphenylphosphonium cation.

-

¹¹B NMR: A single peak is expected in the boron NMR spectrum, characteristic of the tetraphenylborate anion.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings.

Logical Relationship of Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

References

Solubility Profile of Tetraphenylphosphonium Tetraphenylborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (Ph₄P⁺BPh₄⁻) in various organic solvents. This information is critical for its application in chemical synthesis, catalysis, and pharmaceutical development, where understanding its behavior in different media is paramount. This document summarizes available quantitative data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of tetraphenylphosphonium tetraphenylborate is highest in polar aprotic solvents. While extensive quantitative data across a wide range of organic solvents is limited in publicly accessible literature, a key value for its solubility in acetonitrile (B52724) has been experimentally determined and is presented in terms of its solubility product constant (Kₛₚ).

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Acetonitrile | 25 | pKₛₚ = 3.89 | Solubility Product | [1] |

| Chloroform | Not Specified | Good solubility | Qualitative | [2] |

| Dimethylformamide (DMF) | Not Specified | Good solubility | Qualitative | [2] |

| Water | 25 | Very low solubility | Qualitative | [1] |

Note: The solubility product constant, Kₛₚ, is a measure of the equilibrium between a solid and its constituent ions in a solution. A smaller pKₛₚ value indicates higher solubility.

The solubility of tetraphenylphosphonium salts, in general, is favored in polar organic solvents such as acetonitrile and dimethylformamide.[3] The large, lipophilic nature of both the tetraphenylphosphonium cation and the tetraphenylborate anion contributes to their solubility in organic media.[3]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol outlines a standard gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is reliable and relies on the accurate measurement of mass.[4][5]

1. Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (e.g., acetonitrile, chloroform, DMF), HPLC grade or equivalent

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Temperature-controlled oven

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Glass petri dishes or weighing boats

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.[6]

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Transfer a known volume of the filtered saturated solution to a pre-weighed glass petri dish or weighing boat.

-

Place the petri dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C). The oven should be well-ventilated.

-

Periodically remove the petri dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.[4] 3. Data Analysis and Calculation:

-

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty petri dish from the final constant mass of the petri dish with the dried residue.

-

Calculate the solubility in grams per 100 mL or moles per liter using the mass of the dissolved solid and the volume of the aliquot taken.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

Caption: Workflow for gravimetric solubility determination.

This guide provides foundational knowledge on the solubility of this compound in organic solvents. For precise applications, it is always recommended to experimentally determine the solubility under the specific conditions of your system.

References

An In-depth Technical Guide to the Thermal Properties of Tetraphenylphosphonium Tetraphenylborate

This technical guide provides a comprehensive overview of the melting point and thermal stability of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (TPP-TPB). The information is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work. This document outlines the key thermal characteristics, presents a summary of reported quantitative data, and details typical experimental protocols for thermal analysis.

Introduction to Tetraphenylphosphonium Tetraphenylborate

This compound is an organic salt consisting of a tetraphenylphosphonium cation ((C₆H₅)₄P⁺) and a tetraphenylborate anion ((C₆H₅)₄B⁻). It is a white to off-white crystalline solid.[1] TPP-TPB is commonly used as a catalyst or catalyst ligand in organic synthesis and has potential applications in the creation of metal-organic frameworks (MOFs) and other nanomaterials.[1] Its thermal stability is a critical parameter for its application in chemical reactions and material synthesis, particularly at elevated temperatures.

Thermal Properties

The thermal behavior of a compound, including its melting point and decomposition temperature, is crucial for determining its suitability for various applications.

2.1. Melting Point

The reported melting point of this compound varies across different sources, which may be attributed to the purity of the sample and the analytical method used for determination. Some sources indicate that the compound decomposes upon melting. The reported values are summarized in the table below.

2.2. Thermal Stability and Decomposition

The thermal stability of this compound is characterized by its decomposition temperature. While a specific decomposition temperature is not consistently reported, some sources indicate decomposition occurs concurrently with melting. For a related compound, tetraphenylphosphonium bromide dihydrate (TPPB(2H₂O)), a decomposition point of 435°C has been reported, following a melting point of 300°C.[2] This suggests that the tetraphenylphosphonium cation itself possesses a degree of thermal stability.

Quantitative Data Summary

The following table summarizes the reported thermal properties of this compound.

| Property | Value | Source |

| Melting Point | 180-185°C | ChemBK[1] |

| Melting Point | ~305°C | ChemicalBook[3] |

| Melting Point | 306°C (decomposes) | TCI EUROPE N.V. |

| Melting Point | 325-330°C | ChemBK[1] |

Experimental Protocols for Thermal Analysis

The melting point and thermal stability of this compound are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

4.1. Differential Scanning Calorimetry (DSC)

DSC is used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. This allows for the determination of the melting point and other thermal transitions.

-

Instrumentation: A Mettler-Toledo TGA/DSC1/1600HT Thermal Analyzer or a similar instrument can be used.[2]

-

Sample Preparation: A small amount of the this compound sample is accurately weighed and placed in an aluminum or alumina (B75360) crucible.[2]

-

Experimental Conditions:

-

Temperature Range: The analysis is typically run from room temperature to a temperature above the expected melting point, for instance, up to 400°C.[2]

-

Heating Rate: A constant heating rate, commonly 5°C/min, is applied.[2]

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as flowing argon or nitrogen (e.g., at a flow rate of 60 mL/min), to prevent oxidative degradation.[2]

-

-

Data Analysis: The melting point is determined from the peak of the endothermic event on the DSC curve.

4.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the decomposition temperature and to study the thermal stability of the compound.

-

Instrumentation: A TGA instrument, often coupled with a DSC, is used.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA pan.

-

Experimental Conditions:

-

Temperature Range: The sample is heated from room temperature to a high temperature, for example, 500°C or higher, to ensure complete decomposition.[2]

-

Heating Rate: A controlled linear heating rate, such as 5°C/min, is used.[2]

-

Atmosphere: An inert atmosphere (e.g., argon at 60 mL/min) is maintained to prevent oxidation.[2]

-

-

Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset temperature of weight loss is indicative of the beginning of decomposition.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound using DSC and TGA.

Caption: Workflow for Thermal Analysis of TPP-TPB.

References

In-depth Technical Guide: The Elusive Crystal Structure of Tetraphenylphosphonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a salt composed of a tetraphenylphosphonium cation ([P(C₆H₅)₄]⁺) and a tetraphenylborate anion ([B(C₆H₅)₄]⁻), is a compound of interest in various chemical and pharmaceutical research areas. Its bulky, symmetric ions contribute to its unique properties, making it a subject of study for applications ranging from catalysis to drug formulation. This technical guide aims to provide a comprehensive overview of its crystal structure. However, a thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and the Inorganic Crystal Structure Database (ICSD), reveals that the complete, experimentally determined crystal structure of tetraphenylphosphonium tetraphenylborate is not publicly available at this time.

Despite the absence of specific crystallographic data for the title compound, this guide will provide valuable insights for researchers by outlining the general experimental protocols for the synthesis and structural determination of analogous ionic compounds. Furthermore, a generalized workflow for crystal structure analysis is presented, along with representative crystallographic data from a closely related structure, tetraphenylphosphonium bromide, to offer a comparative perspective.

Experimental Protocols

General Synthesis of Tetraphenylphosphonium Salts

The synthesis of tetraphenylphosphonium salts typically involves a metathesis reaction (ion exchange) between a soluble tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide or chloride, and a salt containing the desired anion.

Example Protocol for the Synthesis of a Tetraphenylphosphonium Salt:

-

Dissolution of Reactants: Equimolar amounts of tetraphenylphosphonium bromide and a salt of the desired anion (e.g., sodium tetraphenylborate) are dissolved separately in a suitable solvent, often a polar solvent like ethanol, methanol, or acetonitrile.

-

Reaction Mixture: The two solutions are combined and stirred at room temperature. The formation of a precipitate indicates the exchange of ions and the formation of the desired, less soluble salt.

-

Isolation and Purification: The precipitate is collected by filtration, washed with the solvent to remove any unreacted starting materials and byproducts, and then dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. The choice of solvent is crucial and is often determined empirically.

Single-Crystal X-ray Diffraction for Structure Determination

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction. This technique provides precise information about the arrangement of atoms in the crystal lattice.

Standard Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector. Data is typically collected at a controlled temperature, often low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and other parameters (e.g., thermal displacement parameters) are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction intensities.

-

Data Validation and Deposition: The final crystal structure is validated for its geometric and crystallographic reasonability. The data is then typically deposited in a crystallographic database such as the CCDC.

Data Presentation

As the specific crystallographic data for this compound is unavailable, the following table presents the crystallographic data for a closely related compound, tetraphenylphosphonium bromide (TPPB) , to provide an example of the type of quantitative data obtained from a single-crystal X-ray diffraction study.

| Parameter | Tetraphenylphosphonium Bromide (TPPB) Dihydrate |

| Chemical Formula | C₂₄H₂₄BrOP |

| Formula Weight | 439.32 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 16.2842(10) |

| b (Å) | 10.8087(10) |

| c (Å) | 12.6638(12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2228.3(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.308 |

| Temperature (K) | 296 |

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of a crystal structure, from the initial synthesis of the compound to the final analysis and deposition of the structural data.

Conclusion

While the precise crystal structure of this compound remains to be publicly reported, this guide provides researchers with the essential knowledge of the standard methodologies used to synthesize and characterize such compounds. The provided experimental protocols and the generalized workflow for crystal structure determination offer a solid foundation for those looking to investigate the solid-state properties of this and related materials. The absence of the specific crystal structure in public databases highlights a potential area for future research, and the determination and reporting of this structure would be a valuable contribution to the scientific community. Researchers are encouraged to consult crystallographic databases for the most current information, as new structures are continuously being deposited.

An In-depth Technical Guide to Tetraphenylphosphonium Tetraphenylborate

CAS Number: 15525-15-2

This technical guide provides a comprehensive overview of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a quaternary phosphonium (B103445) salt with significant applications in research and development. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and key applications.

Core Properties

Tetraphenylphosphonium tetraphenylborate is a white to off-white crystalline solid. It is characterized by its high thermal stability and good solubility in many organic solvents, a property conferred by the lipophilic nature of both its cation and anion.[1][2] This solubility is a key factor in its utility in various chemical applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15525-15-2 | [3] |

| Molecular Formula | C₄₈H₄₀BP | [3] |

| Molecular Weight | 658.6 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [4] |

| Melting Point | 306 °C (decomposes) | |

| Solubility | Good solubility in organic solvents like chloroform (B151607) and dimethylformamide. | [4] |

| InChI Key | QYFWPOPFFBCTLK-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the fabrication of ion-selective electrodes are presented below.

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through a salt metathesis reaction. This involves the reaction of a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide, with a tetraphenylborate salt, like sodium tetraphenylborate, in a suitable solvent. The desired product precipitates from the solution due to its low solubility in the chosen solvent system.

Protocol for a two-step synthesis:

Step 1: Synthesis of Tetraphenylphosphonium Bromide (Precursor)

This precursor can be synthesized from triphenylphosphine (B44618) and bromobenzene (B47551) in the presence of a catalyst.

-

Materials: Triphenylphosphine, bromobenzene, nickelous chloride (catalyst), n-octanol (solvent).

-

Procedure:

-

In a reaction vessel, combine triphenylphosphine, bromobenzene, and a catalytic amount of nickelous chloride in n-octanol.

-

Heat the reaction mixture to 195°C and maintain this temperature for 6 hours with continuous stirring.[5]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

-

Upon completion, cool the mixture and purify the tetraphenylphosphonium bromide product, which may involve crystallization and filtration.[5]

-

Step 2: Synthesis of Sodium Tetraphenylborate (Precursor)

This precursor is synthesized from sodium tetrafluoroborate (B81430) and a phenyl Grignard reagent.

-

Materials: Sodium tetrafluoroborate (NaBF₄), phenylmagnesium bromide (PhMgBr), anhydrous diethyl ether or THF.

-

Procedure:

-

In a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), place sodium tetrafluoroborate.

-

Add anhydrous diethyl ether or THF to the flask.

-

Slowly add a solution of phenylmagnesium bromide in the same solvent to the stirred suspension at room temperature.[6]

-

After the addition is complete, stir the reaction mixture for several hours.

-

The reaction mixture is then worked up by adding an aqueous solution of sodium carbonate, followed by extraction with an organic solvent like acetonitrile.[7]

-

The crude product is purified by precipitation to yield sodium tetraphenylborate as a white powder.[7]

-

Step 3: Synthesis of this compound

-

Materials: Tetraphenylphosphonium bromide, sodium tetraphenylborate, a solvent in which the product is sparingly soluble (e.g., water or ethanol).

-

Procedure:

-

Dissolve equimolar amounts of tetraphenylphosphonium bromide and sodium tetraphenylborate in separate portions of the chosen solvent.

-

Slowly add the sodium tetraphenylborate solution to the stirred solution of tetraphenylphosphonium bromide.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the precipitate by filtration, wash with the solvent to remove any unreacted starting materials and by-products, and dry under vacuum.

-

2.2. Fabrication of an Ion-Selective Electrode (ISE)

This compound can be used as a lipophilic salt in the membrane of an ion-selective electrode to enhance its performance.

-

Materials: PVC (polyvinyl chloride), a plasticizer (e.g., dioctyl phthalate (B1215562) - DOP), an ionophore selective for the target ion, this compound, and a volatile solvent (e.g., tetrahydrofuran (B95107) - THF).

-

Procedure:

-

Prepare a membrane cocktail by dissolving precise amounts of high molecular weight PVC, the plasticizer, the ionophore, and this compound in THF.

-

Thoroughly mix the components to ensure a homogenous solution.

-

Cast the membrane by pouring the cocktail into a glass ring placed on a glass plate and allow the THF to evaporate slowly at room temperature.

-

Once the membrane is formed, cut a small disc and incorporate it into an electrode body.

-

Fill the electrode body with an internal filling solution containing a known concentration of the target ion and an internal reference electrode (e.g., Ag/AgCl).

-

Condition the electrode by soaking it in a solution of the target ion before use.

-

Visualized Workflows and Mechanisms

The following diagrams illustrate the synthesis workflow and the role of this compound in an ion-selective electrode.

References

- 1. Tetra-arylborate lipophilic anions as targeting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium tetraphenylborate – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 3. This compound | C48H40BP | CID 9831062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

- 7. Sodium tetraphenylboron synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of Tetraphenylphosphonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetraphenylphosphonium (B101447) tetraphenylborate (B1193919) (CAS No. 15525-15-2). The information is compiled from various safety data sheets and research articles to ensure a thorough understanding of the compound's properties and associated hazards.

Chemical and Physical Properties

Tetraphenylphosphonium tetraphenylborate is a white to light yellow crystalline solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents like chloroform (B151607) and dimethylformamide.[1]

| Property | Value | Source |

| Molecular Formula | C48H40BP | [2] |

| Molecular Weight | 658.62 g/mol | [2] |

| Melting Point | 306°C (decomposes) | [3] |

| Appearance | White to very pale yellow crystal/powder | [3] |

| Solubility | Insoluble in water | [1] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. However, available data suggests the following:

| Metric | Value | Species | Source |

| LD50 (Oral) | >2000 mg/kg | Rat | [4] |

| LD50 (Oral) | >2000 mg/kg | Mouse | [4] |

| Irritation | Not irritating | [4] | |

| Mutagenicity | Negative in RecAssay and Ames test | [4] |

While it is not considered a skin irritant based on animal models, direct contact with the eyes may cause temporary discomfort.[4] It is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4][5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered a hazardous substance.[4]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P391: Collect spillage.[5]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

-

Experimental Protocols and Handling

General Handling Precautions:

-

Work in a well-ventilated area.[4]

-

Avoid all unnecessary personal contact.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

-

Do not eat, drink, or smoke when handling this compound.[4]

-

Keep containers securely sealed when not in use.[4]

-

Wash hands thoroughly with soap and water after handling.[4]

Storage:

-

Store in a cool, dark, and dry place.[3]

-

Keep the container tightly closed.[3]

-

Store away from incompatible materials, such as oxidizing agents.[3][4] The product is considered stable under normal conditions and hazardous polymerization will not occur.[4]

Experimental Use:

This compound is utilized in various research applications, including as a catalyst in organic synthesis and in the preparation of metal-organic frameworks (MOFs). Detailed experimental protocols are specific to the intended application and should be obtained from primary research literature. General steps for its use as a catalyst might involve:

-

Reaction Setup: The reaction is typically carried out in an inert atmosphere (e.g., under argon or nitrogen) in a suitable organic solvent.

-

Addition of Reagents: The this compound catalyst is added to the reaction mixture containing the substrates.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like extraction, crystallization, or column chromatography.

Researchers should always consult the specific research article for detailed experimental conditions, including reagent concentrations, reaction times, temperatures, and purification methods.

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[3]

-

Skin Contact: Remove all contaminated clothing immediately. Rinse the skin with plenty of water. If skin irritation occurs, seek medical attention.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[3]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry chemical, foam, water spray, or carbon dioxide.[3]

-

Specific Hazards: The compound is a combustible solid that burns with difficulty.[4] It may decompose upon combustion to produce poisonous fumes, including carbon oxides, phosphorus oxides, and boron oxides.[3] Dust clouds may form an explosive mixture with air.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures:

-

Minor Spills:

-

Contain the spillage.

-

Clean up spills immediately, avoiding contact with skin and eyes.

-

Wear impervious gloves and safety glasses.

-

Use dry clean-up procedures to avoid generating dust.

-

Sweep or vacuum the spilled material into a clean, dry, sealable, and labeled container for disposal.[4]

-

-

Major Spills:

-

Contain the spillage.

-

Clear the area of all personnel and move upwind.

-

Alert emergency responders.

-

Wear a breathing apparatus and protective gloves.

-

Prevent the spillage from entering drains or watercourses.[4]

-

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Required Personal Protective Equipment (PPE).

Caption: Spill Response Workflow.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Fusing Triphenylphosphine with Tetraphenylborate: Introducing the 9-Phosphatriptycene-10-phenylborate (PTB) Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Phosphonium Tetraphenylborate: A Photocatalyst for Visible-Light-Induced, Nucleophile-Initiated Thiol-Michael Addition Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101210026A - Method for preparing sodium tetraphenylborate - Google Patents [patents.google.com]

The Genesis of a Bulky Salt: A Technical Guide to the Historical Discovery of Tetraphenylphosphonium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical synthesis of tetraphenylphosphonium (B101447) tetraphenylborate (B1193919), a salt composed of a large, non-coordinating cation and anion. Its discovery and the development of its constituent ions were pivotal moments in the advancement of organic and inorganic chemistry, particularly in the realms of organometallic synthesis, analytical chemistry, and the study of reaction mechanisms. This document provides a detailed account of the original synthetic methodologies, quantitative data from seminal publications, and visual representations of the key chemical transformations.

Introduction: The Emergence of Non-coordinating Ions

The mid-20th century witnessed a surge in the development of novel reagents and synthetic methods that profoundly shaped the landscape of modern chemistry. Among these were the creation of large, sterically hindered, and chemically robust ions. The tetraphenylphosphonium cation ([PPh₄]⁺) and the tetraphenylborate anion ([BPh₄]⁻) emerged as archetypal examples of such species. Their combination to form tetraphenylphosphonium tetraphenylborate provided chemists with a highly lipophilic and crystalline salt, invaluable for precipitating and stabilizing reactive intermediates, catalyzing phase-transfer reactions, and serving as a reference electrolyte in non-aqueous electrochemistry.

The Historical Synthesis of the Constituent Ions

The journey to this compound begins with the independent discovery and synthesis of its cation and anion.

The Tetraphenylborate Anion: A Precipitant for Kings (of the Alkali Metals)

The synthesis of the tetraphenylborate anion was first reported by Georg Wittig and his collaborators in 1949. Their work, published in Justus Liebigs Annalen der Chemie, detailed the preparation of sodium tetraphenylborate, a compound that would quickly gain fame under the name "Kalignost" for its remarkable ability to precipitate potassium ions from aqueous solutions.[1]

The original synthesis involved the reaction of sodium tetrafluoroborate (B81430) with a phenyl Grignard reagent.

Reaction: NaBF₄ + 4 PhMgBr → NaBPh₄ + 2 MgBr₂ + 2 MgF₂

A detailed modern adaptation of this Grignard-based synthesis is as follows:

-

In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed.

-

A solution of bromobenzene (B47551) in anhydrous diethyl ether is added dropwise to the magnesium to initiate the formation of phenylmagnesium bromide (the Grignard reagent).

-

Once the Grignard reagent formation is complete, a solution of sodium tetrafluoroborate in a suitable solvent is added slowly.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the mixture is hydrolyzed with an aqueous solution of sodium carbonate.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield crude sodium tetraphenylborate.

-

The product can be purified by recrystallization.

Note: The original 1949 publication by Wittig should be consulted for the precise historical quantities and conditions.

The Tetraphenylphosphonium Cation: A Key Player in the Wittig Reaction

The development of tetraphenylphosphonium salts is intrinsically linked to the Nobel Prize-winning work of Georg Wittig on the olefination of carbonyls. In a 1953 paper in Justus Liebigs Annalen der Chemie, Wittig and Geissler described the synthesis of tetraphenylphosphonium bromide.[2][3]

An early and effective method for the preparation of tetraphenylphosphonium salts involves the reaction of triphenylphosphine (B44618) with an aryl halide, often catalyzed by a nickel salt.

Reaction: PPh₃ + PhBr + NiCl₂ (catalyst) → [PPh₄]Br

A representative laboratory procedure is as follows:

-

Triphenylphosphine and bromobenzene are heated together in a high-boiling point solvent such as n-octanol.

-

A catalytic amount of a nickel(II) salt, for example, nickelous chloride, is added to the mixture.[4]

-

The reaction mixture is heated at a high temperature (e.g., 195 °C) for several hours.[4]

-

Upon cooling, the product, tetraphenylphosphonium bromide, crystallizes from the reaction mixture.

-

The solid is collected by filtration, washed with a suitable solvent to remove impurities, and dried.

The Union: Synthesis of this compound

The first preparation of this compound itself was likely achieved through a straightforward salt metathesis reaction shortly after both precursor salts became available. This method leverages the low solubility of the target salt in certain solvents to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

This procedure involves the reaction of aqueous or alcoholic solutions of a soluble tetraphenylphosphonium salt (e.g., the chloride or bromide) with a soluble tetraphenylborate salt (typically the sodium salt).

Reaction: [PPh₄]Cl + Na[BPh₄] → [PPh₄][BPh₄]↓ + NaCl

-

Equimolar amounts of tetraphenylphosphonium chloride (or bromide) and sodium tetraphenylborate are dissolved separately in a suitable solvent, such as water or ethanol.

-

The two solutions are then mixed with stirring.

-

A white precipitate of this compound forms immediately due to its low solubility.

-

The precipitate is collected by filtration, washed with the solvent used for the reaction to remove the soluble sodium chloride byproduct, and then washed with a volatile solvent like diethyl ether.

-

The product is dried under vacuum to yield pure this compound.

Quantitative Data from Historical and Modern Sources

The following table summarizes key quantitative data for the compounds discussed, drawing from both historical context and modern characterization.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | 342.22 | >300 | White solid |

| Tetraphenylphosphonium Bromide | [P(C₆H₅)₄]Br | 419.30 | 296-298 | White crystalline solid |

| This compound | [P(C₆H₅)₄][B(C₆H₅)₄] | 658.62 | approx. 305 [5] | White to off-white powder [6] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of Sodium Tetraphenylborate.

Caption: Synthesis of Tetraphenylphosphonium Bromide.

Caption: Synthesis of this compound.

Conclusion

The historical discoveries of the tetraphenylphosphonium cation and the tetraphenylborate anion, both pioneered by the seminal work of Georg Wittig and his contemporaries, laid the foundation for the synthesis of this compound. This salt, born from the convergence of organophosphorus and organoboron chemistry, has proven to be an enduring tool for chemists across various disciplines. Its unique properties of being a large, lipophilic, and poorly coordinating salt continue to make it a valuable asset in modern research and development, a testament to the lasting impact of these fundamental discoveries.

References

Methodological & Application

Application Notes and Protocols for Tetraphenylphosphonium Tetraphenylborate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system.[1] This technique is particularly valuable in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals as it often leads to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents, aligning with the principles of green chemistry.[1][2]

Tetraphenylphosphonium (B101447) salts are a prominent class of phase transfer catalysts, recognized for their high thermal and chemical stability, particularly in comparison to their quaternary ammonium (B1175870) counterparts.[3][4] While tetraphenylphosphonium bromide (TPPB) and chloride (TPPC) are commonly employed, tetraphenylphosphonium tetraphenylborate (B1193919) (TPP-TPB) presents unique characteristics due to its composition of both a highly lipophilic cation ([Ph₄P]⁺) and a large, lipophilic anion ([B(Ph)₄]⁻).[2][5] This document provides detailed application notes and protocols for the utilization of tetraphenylphosphonium tetraphenylborate as a phase transfer catalyst in key organic transformations.

Mechanism of Action

The fundamental principle of phase transfer catalysis with tetraphenylphosphonium salts involves the transport of a reactive anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. The lipophilic tetraphenylphosphonium cation forms an ion pair with the reactant anion at the phase interface. This ion pair is soluble in the organic phase, rendering the anion "naked" and highly reactive, thereby accelerating the rate of reaction.[4][5]

The catalytic cycle can be summarized as follows:

-

Anion Exchange: The tetraphenylphosphonium cation ([Ph₄P]⁺) exchanges its initial counter-ion (in this case, tetraphenylborate) for a reactant anion (e.g., CN⁻, OH⁻, RO⁻) from the aqueous or solid phase.

-

Phase Transfer: The newly formed lipophilic ion pair ([Ph₄P]⁺[Reactant Anion]⁻) migrates into the organic phase.

-

Reaction: The highly reactive "naked" anion reacts with the organic substrate to form the desired product.

-

Catalyst Regeneration: The tetraphenylphosphonium cation, now paired with the leaving group anion from the substrate, returns to the interface to repeat the cycle.

The use of tetraphenylborate as the counter-ion is less common than halides. Its large, bulky, and non-coordinating nature may influence the catalyst's solubility and the reactivity of the transported anion in the organic phase.

Caption: General mechanism of phase transfer catalysis.

Applications in Organic Synthesis

This compound is expected to be an effective catalyst in a range of nucleophilic substitution and alkylation reactions, similar to other tetraphenylphosphonium salts.[5]

Nucleophilic Substitution Reactions (e.g., Cyanation)

Application Note: The introduction of a nitrile group is a fundamental transformation in organic synthesis. Phase transfer catalysis enables the use of inorganic cyanides in a biphasic system, which is a safer and more convenient alternative to traditional methods requiring anhydrous conditions. This compound can facilitate the transfer of the cyanide anion from an aqueous or solid phase into an organic solvent to react with alkyl halides.

Representative Data: While specific data for TPP-TPB is not readily available, the following table shows typical results for the cyanation of 1-bromooctane (B94149) using other phase transfer catalysts for comparison.

| Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Aliquat 336 | 2 | 95 | [6] |

| 18-Crown-6 | 1.5 | 100 | [6] |

| TPPB (expected) | 2-4 | >90 | [5] |

Experimental Protocol: Synthesis of 1-Cyanooctane

Caption: Workflow for the synthesis of 1-cyanooctane.

Materials:

-

1-Bromooctane (10 mmol, 1.93 g)

-

Sodium cyanide (15 mmol, 0.735 g)

-

This compound (0.2 mmol, 0.132 g)

-

Toluene (20 mL)

-

Water (20 mL)

Procedure:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromooctane, toluene, and this compound.

-

In a separate beaker, dissolve sodium cyanide in water and add this solution to the reaction flask.

-

Heat the biphasic mixture to 100°C with vigorous stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1-cyanooctane.

O-Alkylation Reactions (Williamson Ether Synthesis)

Application Note: The Williamson ether synthesis is a classical and versatile method for preparing ethers. Phase transfer catalysis significantly improves this reaction by allowing the use of solid inorganic bases (e.g., KOH, K₂CO₃) and avoiding the need for anhydrous solvents. This compound can facilitate the transfer of the alkoxide or phenoxide anion into the organic phase for reaction with an alkyl halide.

Representative Data for Williamson Ether Synthesis:

| Catalyst | Substrates | Base | Yield (%) | Reference |

| TBAB | Phenol (B47542), Benzyl (B1604629) Chloride | 50% NaOH | 92 | [6] |

| TPPB | Phenol, Benzyl Chloride | 50% NaOH | 98 | [6] |

| Aliquat 336 | Phenol, Benzyl Chloride | 50% NaOH | 91 | [6] |

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

Caption: Workflow for the synthesis of benzyl phenyl ether.

Materials:

-

Phenol (10 mmol, 0.94 g)

-

Benzyl chloride (11 mmol, 1.39 g)

-

Potassium hydroxide (powdered, 20 mmol, 1.12 g)

-

This compound (0.1 mmol, 0.066 g)

-

Toluene (30 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve phenol and this compound in toluene.

-

Add powdered potassium hydroxide to the solution, followed by the dropwise addition of benzyl chloride.

-

Heat the mixture to 70-80°C and stir vigorously for 3-5 hours.

-

Monitor the disappearance of the starting materials by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.

-

Separate the organic layer and wash it with 1 M NaOH (2 x 15 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield benzyl phenyl ether.

Conclusion

This compound is a potentially effective phase transfer catalyst for a variety of organic transformations, including nucleophilic substitutions and alkylations. Its high lipophilicity and thermal stability make it a suitable candidate for reactions requiring elevated temperatures. The provided protocols, based on well-established procedures for related phosphonium (B103445) salts, serve as a valuable starting point for researchers and drug development professionals. Optimization of reaction conditions, such as catalyst loading, temperature, and solvent, may be necessary to achieve the desired efficiency for specific applications.

References

tetraphenylphosphonium tetraphenylborate in ion-selective electrodes

An Ion-Selective Electrode for Tetraphenylphosphonium (B101447) Based on Tetraphenylphosphonium Tetraphenylborate (B1193919): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium (TPP+) is a lipophilic cation extensively utilized as a mitochondria-targeting moiety in drug development to enhance the delivery of therapeutic agents to this critical organelle. The ability to accurately measure the concentration of TPP-conjugated compounds is essential for quality control, formulation development, and pharmacokinetic studies. This document provides detailed application notes and protocols for the fabrication and use of a Poly(vinyl chloride) (PVC) membrane-based ion-selective electrode (ISE) for the potentiometric determination of tetraphenylphosphonium. The electrode's sensing mechanism is based on the incorporation of tetraphenylphosphonium tetraphenylborate (TPP-TPB) as the active ionophore within the membrane.

Principle of Operation

The TPP+ selective electrode operates on the principle of potentiometry. The core of the sensor is a plasticized PVC membrane containing the lipophilic salt, this compound. Within the hydrophobic membrane, the large, lipophilic tetraphenylborate (TPB⁻) anions are essentially immobile, creating fixed negative charges. When the electrode is in contact with an aqueous sample containing TPP+ cations, a selective partitioning of TPP+ occurs from the sample into the PVC membrane. This ion-exchange process at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the activity (and under controlled ionic strength, the concentration) of TPP+ in the sample, as described by the Nernst equation. This potential is measured against a stable external reference electrode.

Quantitative Data

The performance of the TPP+ ion-selective electrode is characterized by several key parameters. The following table summarizes the typical performance characteristics, compiled from data on analogous organic cation-selective electrodes utilizing tetraphenylborate derivatives.

| Parameter | Typical Performance Value |

| Linear Concentration Range | 1.0 x 10⁻⁶ M to 1.0 x 10⁻² M |

| Limit of Detection | ~5.0 x 10⁻⁷ M |

| Nernstian Slope | +59 ± 2 mV/decade at 25°C |

| Response Time | < 15 seconds |

| Optimal pH Range | 3.0 - 9.0 |

| Lifetime | > 2 months |

Table 1: Typical Performance Characteristics of a TPP+ Ion-Selective Electrode.

The selectivity of the electrode towards the primary ion (TPP+) over interfering ions (J) is a critical parameter, quantified by the potentiometric selectivity coefficient (KpotTPP+, J). A smaller value indicates greater selectivity for TPP+.

| Interfering Ion (J) | log(KpotTPP+, J) |

| Na⁺ | -4.5 |

| K⁺ | -4.2 |

| NH₄⁺ | -4.0 |

| Ca²⁺ | -5.0 |

| Mg²⁺ | -5.2 |

| Choline | -3.5 |

| Acetylcholine | -3.0 |

Table 2: Typical Selectivity Coefficients for a TPP+ Ion-Selective Electrode.

Experimental Protocols

This section provides detailed protocols for the fabrication, conditioning, and use of the TPP+ ion-selective electrode.

Protocol 1: Preparation of the PVC Ion-Selective Membrane

This protocol describes the preparation of the master PVC membrane from which individual electrode membranes will be cut.

Materials:

-

This compound (TPP-TPB) (Ionophore)

-

High molecular weight Poly(vinyl chloride) (PVC)

-

o-Nitrophenyl octyl ether (o-NPOE) (Plasticizer)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-